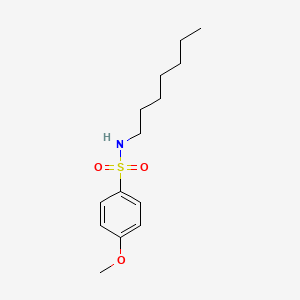

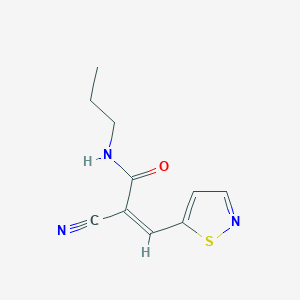

N-heptyl-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-heptyl-4-methoxybenzenesulfonamide, also known as HMS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been used for its antibacterial, antifungal, and antiviral properties. HMS has also been used in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Fate

Occurrence, Fate, and Behavior in Aquatic Environments N-heptyl-4-methoxybenzenesulfonamide, classified under parabens, shows unique behavior and fate in aquatic environments. Despite wastewater treatments effectively removing these compounds, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This prevalence is attributed to the continuous introduction of paraben-based products into the environment. Methylparaben and propylparaben are the most dominant, mirroring their abundance in consumer products. Notably, parabens, due to their phenolic hydroxyl groups, can react with free chlorine, leading to the formation of chlorinated by-products. These by-products, more stable and persistent, have been detected in wastewater, swimming pools, and rivers, necessitating further studies to elucidate their toxicity (Haman, Dauchy, Rosin & Munoz, 2015).

Chemical Synthesis and Applications

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide Research has been directed towards the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide derivatives. Notable advancements include the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds and the improvement of intramolecular Pauson-Khand reactions. These derivatives are pivotal in organic syntheses and hold significant value in the pharmaceutical industry, paving the way for the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).

Advancements in Sulfonamide-based Medicinal Chemistry Sulfonamides, initially recognized as synthetic antimicrobial drugs, have seen extensive development. The chemical structural modifications of classical antibacterial aminobenzenesulfonamide have resulted in derivatives with a broad spectrum of medicinal applications, showcasing potential in antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas. The research in this field is active, with a focus on designing new sulfonamide-based drug molecules that promise broad spectrum, high activity, and low toxicity. The review emphasizes the need for continuous exploration and development of new medicinal applications for sulfonamide compounds (Shichao et al., 2016).

Wirkmechanismus

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Biochemical Pathways

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that this compound may interfere with bacterial growth and reproduction by inhibiting the synthesis of folic acid .

Safety and Hazards

The safety data sheet for 4-Methoxybenzenesulfonamide, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-heptyl-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-3-4-5-6-7-12-15-19(16,17)14-10-8-13(18-2)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKPASPTOKZCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)